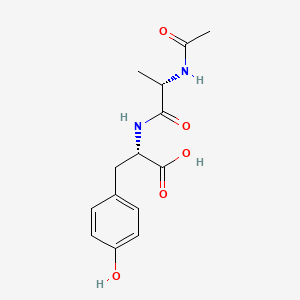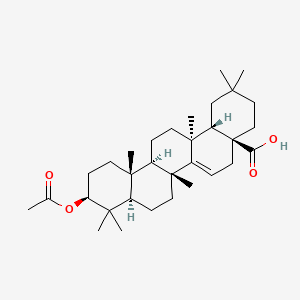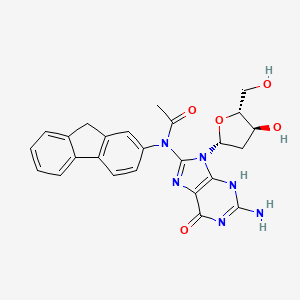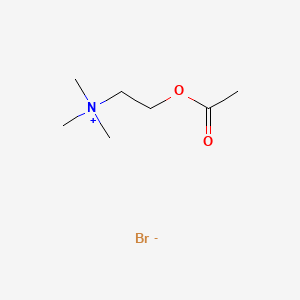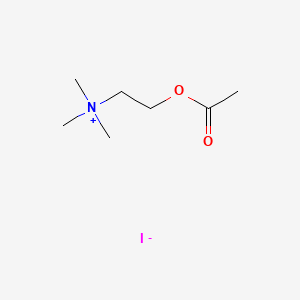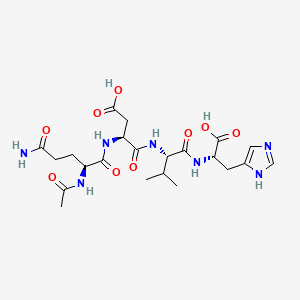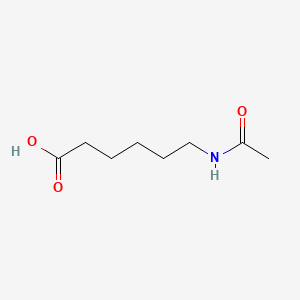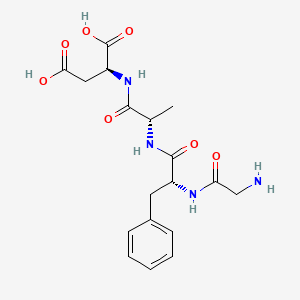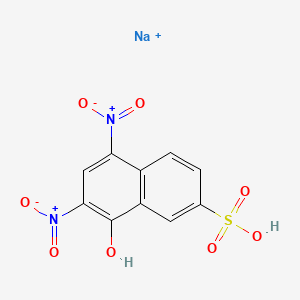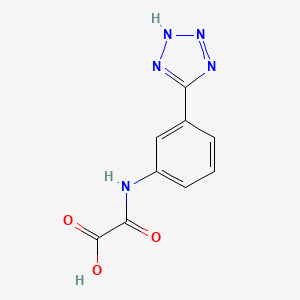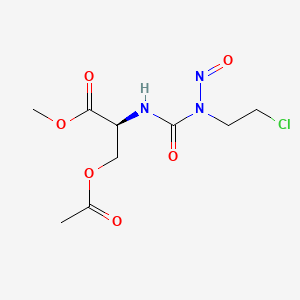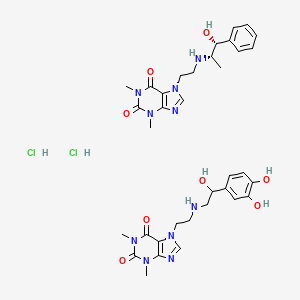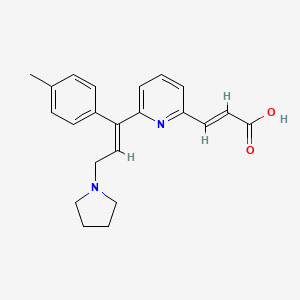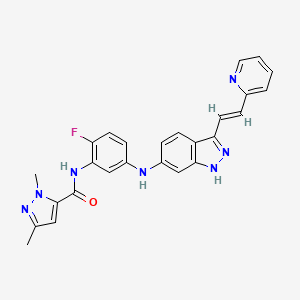
AG-13958
Overview
Description
Mechanism of Action
Target of Action
AG-13958 primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels .
Mode of Action
As a VEGFR tyrosine kinase inhibitor , this compound interacts with its target by inhibiting the tyrosine kinase activity of the VEGFR . This inhibition prevents the activation of the VEGFR, thereby blocking the signal transduction pathways that lead to angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting VEGFR, this compound disrupts the VEGF signaling pathway, which is essential for angiogenesis . The downstream effects include a reduction in the formation of new blood vessels, particularly in pathological conditions where excessive angiogenesis is a problem .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . After sub-Tenon administration, this compound forms a depot of drug on the posterior surface of the sclera, providing sustained exposure to the choroid . Plasma levels of this compound were found to be below 0.2 ng/mL in all but one sample for all dose groups .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By inhibiting VEGFR, this compound prevents the formation of new blood vessels, which can be beneficial in conditions like age-related macular degeneration (AMD), where excessive angiogenesis leads to disease progression .
Biochemical Analysis
Biochemical Properties
AG-13958 plays a significant role in biochemical reactions by inhibiting VEGFR tyrosine kinase activity. This inhibition is ATP-competitive, meaning this compound competes with ATP for binding to the VEGFR enzyme. The compound interacts with various enzymes and proteins, including VEGFR1, VEGFR2, and VEGFR3, which are critical for angiogenesis. By binding to these receptors, this compound prevents the phosphorylation and activation of downstream signaling pathways that promote blood vessel formation .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In endothelial cells, it inhibits cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. Additionally, this compound affects cell signaling pathways by blocking the VEGF-induced activation of the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to reduced gene expression of pro-angiogenic factors and alters cellular metabolism by decreasing glucose uptake and glycolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of VEGFR tyrosine kinases. This binding inhibits the kinase activity of VEGFR, preventing the phosphorylation of tyrosine residues on the receptor and subsequent activation of downstream signaling pathways. This compound also affects gene expression by inhibiting the transcription of VEGF-responsive genes, leading to decreased production of pro-angiogenic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with minimal degradation observed under standard storage conditions. Long-term studies have shown that this compound maintains its inhibitory effects on VEGFR activity and angiogenesis for extended periods. In vitro and in vivo studies have demonstrated sustained inhibition of endothelial cell proliferation and angiogenesis over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits angiogenesis without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including weight loss, liver toxicity, and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a VEGFR inhibitor. The compound is metabolized in the liver by cytochrome P450 enzymes, including CYP3A4. This metabolism results in the formation of various metabolites, some of which retain inhibitory activity against VEGFR. This compound also affects metabolic flux by altering the levels of key metabolites involved in angiogenesis and cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by endothelial cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound binds to VEGFR and accumulates in the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus of endothelial cells. The compound’s activity is influenced by its localization, as it needs to bind to VEGFR in the cytoplasm to exert its inhibitory effects. This compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. Instead, its distribution is determined by its physicochemical properties and interactions with cellular components .
Preparation Methods
AG-13958 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact details of the synthetic route and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
AG-13958 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AG-13958 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study VEGFR inhibition and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of VEGFR in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating AMD and other diseases involving abnormal blood vessel growth.
Industry: Utilized in the development of new drugs targeting VEGFR and related pathways
Comparison with Similar Compounds
AG-13958 is unique in its high potency and specificity for VEGFR tyrosine kinase. Similar compounds include:
Sunitinib: Another VEGFR inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor targeting VEGFR and other kinases.
Pazopanib: A VEGFR inhibitor used in the treatment of renal cell carcinoma.
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications .
Properties
IUPAC Name |
N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVVZKPEDIRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953842 | |
| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319460-94-1 | |
| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


